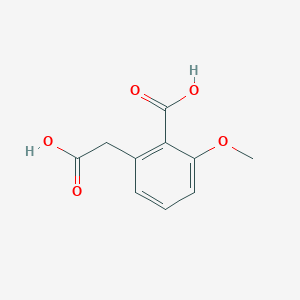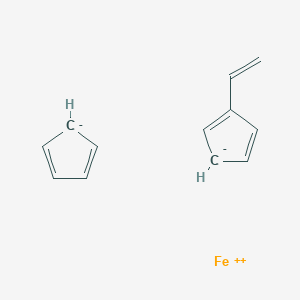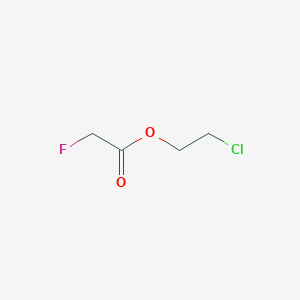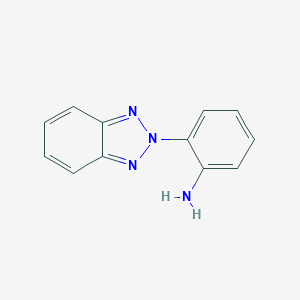
4-Methylpyridin-3-ol
概要
説明
4-Methylpyridin-3-ol, also known as 3-Hydroxy-4-methylpyridine, is a chemical compound with the molecular formula C6H7NO . It has a molecular weight of 109.13 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Methylpyridin-3-ol is 1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 . This indicates that the compound has a pyridine ring substituted at one position by a methyl group .Chemical Reactions Analysis
Reactions of pyridinols with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用
Antioxidant Activity
4-Methylpyridin-3-ol has been used in the synthesis of stilbazolic resveratrol analogs, which have shown significant radical scavenging and antioxidant properties . These properties are crucial in the regulation of many physiological processes and can help maintain the concentration of reactive oxygen species (ROS) at a safe level .
Therapeutic Applications
Due to its antioxidant properties, 4-Methylpyridin-3-ol can be used in antioxidant therapy, a promising strategy for controlling the overproduction of ROS . This can contribute to the prevention and treatment of diseases associated with oxidative stress, such as age-related neurodegenerative diseases, diabetes and its complications, and some types of cancers .
Cardioprotective Properties
The antioxidant properties of 4-Methylpyridin-3-ol can also contribute to its cardioprotective effects . This is particularly important in the prevention and treatment of cardiovascular diseases.
Neuroprotective Properties
4-Methylpyridin-3-ol has been shown to have neuroprotective properties . This makes it a potential candidate for the treatment of neurodegenerative diseases.
Anti-inflammatory Properties
In addition to its antioxidant, cardioprotective, and neuroprotective properties, 4-Methylpyridin-3-ol also has anti-inflammatory properties . This can be beneficial in the treatment of various inflammatory diseases.
Synthesis of Polyfunctional Pyridine Derivatives
4-Methylpyridin-3-ol can react with pentafluoro- and pentachloropyridines to synthesize a wide range of polyfunctional pyridine derivatives . These derivatives have important applications in organic chemistry and the life science industries .
Safety and Hazards
特性
IUPAC Name |
4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZXMYWGIJYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376563 | |
| Record name | 4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridin-3-ol | |
CAS RN |
1121-19-3 | |
| Record name | 4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














